molecular formula C16H15NO4S B13357017 3-(Methoxycarbonyl)benzyl 2-(methylthio)nicotinate

3-(Methoxycarbonyl)benzyl 2-(methylthio)nicotinate

Cat. No.: B13357017
M. Wt: 317.4 g/mol
InChI Key: GSCBUUMLSZCGLQ-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)benzyl 2-(methylthio)nicotinate is an organic compound that combines a benzyl ester with a nicotinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)benzyl 2-(methylthio)nicotinate typically involves esterification reactions. One common method is the reaction between 3-(Methoxycarbonyl)benzyl alcohol and 2-(methylthio)nicotinic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)benzyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl and nicotinate esters can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl and nicotinate derivatives.

Scientific Research Applications

3-(Methoxycarbonyl)benzyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)benzyl 2-(methylthio)nicotinate is not well-defined. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxycarbonyl)benzyl 2-(methylthio)nicotinate is unique due to its combined benzyl and nicotinate ester structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

(3-methoxycarbonylphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C16H15NO4S/c1-20-15(18)12-6-3-5-11(9-12)10-21-16(19)13-7-4-8-17-14(13)22-2/h3-9H,10H2,1-2H3

InChI Key

GSCBUUMLSZCGLQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

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